[1-(2,4-Dichlorophenyl)ethyl](methyl)amine
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Overview
Description
1-(2,4-Dichlorophenyl)ethylamine is a chemical compound characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further bonded to a methylamine group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-Dichlorophenyl)ethyl(methyl)amine are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
As an indole derivative, it may interact with its targets in a manner similar to other indole-based compounds . These interactions often involve binding to the target receptor and modulating its activity, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-(2,4-Dichlorophenyl)ethyl(methyl)amine, may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the effects of this compound are diverse and depend on the specific cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)ethylamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 1-(2,4-Dichlorophenyl)ethylamine may involve more advanced techniques, such as continuous flow reactors, to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorophenyl ketones, while reduction can produce various amines .
Scientific Research Applications
1-(2,4-Dichlorophenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
[1-(2,4-Dichlorophenyl)ethyl][(2,4-dichlorophenyl)methyl]amine: This compound shares a similar structure but has an additional dichlorophenyl group.
[1-(2,4-Dichlorophenyl)ethyl][(2,4-dimethylphenyl)methyl]amine: Similar in structure but with a dimethylphenyl group instead of a dichlorophenyl group.
Uniqueness
1-(2,4-Dichlorophenyl)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and industrial settings .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNOTDFRQWDMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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